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Compound of Interest

Compound Name: SRX3177

Cat. No.: B15543064 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: SRX3177 is a potent, triple-action small molecule inhibitor targeting Cyclin-

Dependent Kinases 4 and 6 (CDK4/6), Phosphoinositide 3-Kinase (PI3K), and the

Bromodomain and Extra-Terminal domain (BET) protein BRD4.[1][2] This multi-targeted

approach allows SRX3177 to concurrently disrupt three key oncogenic signaling pathways,

leading to cell cycle arrest and apoptosis in various cancer models.[2] It has demonstrated

significant cytotoxic activity against cell lines from mantle cell lymphoma, neuroblastoma, and

hepatocellular carcinoma.[1][3] Additionally, SRX3177 has shown potent antiviral activity,

particularly against SARS-CoV-2, by blocking the interaction between the viral E protein and

host BRD2/4 proteins.[1][4]

These application notes provide detailed protocols for the preparation of SRX3177 stock

solutions and subsequent dilutions to achieve desired working concentrations for in vitro

experiments.

Physicochemical Properties and Inhibitory Profile
SRX3177 is a solid compound, typically appearing as a light yellow to brown powder.[1] Its key

properties and inhibitory concentrations (IC₅₀) against its primary targets are summarized

below.
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Table 1: Physicochemical Properties of SRX3177

Property Value Reference

Molecular Formula C₃₁H₃₂N₆O₄S [1]

Molecular Weight 584.69 g/mol [1]

Appearance Light yellow to brown solid [1]

Purity >98% (typically) N/A

Solubility
Soluble in DMSO (25 mg/mL

or 42.76 mM)
[1]

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |[1] |

Table 2: In Vitro Inhibitory Activity (IC₅₀) of SRX3177

Target IC₅₀ Value Reference

CDK4 <2.5 nM [1]

CDK6 3.3 nM [1]

PI3Kα 79 nM [1]

PI3Kδ 83 nM [1]

PI3Kγ 3.18 µM [1]

BRD4 (BD1) 33 nM [1]

| BRD4 (BD2) | 89 nM |[1] |

Mechanism of Action: Triple-Inhibition Signaling
Pathway
SRX3177 exerts its biological effects by simultaneously blocking three critical signaling

pathways. It competitively inhibits ATP binding to CDK4/6, preventing the phosphorylation of
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the Retinoblastoma (Rb) protein and causing G1 cell cycle arrest.[2] Its inhibition of PI3K

blocks the downstream activation of Akt, a key regulator of cell survival.[1][5] Finally, by binding

to the bromodomains of BRD4, it displaces this epigenetic reader from chromatin, leading to

the downregulation of key oncogenes like c-Myc.[2][4] In the context of viral infections, it can

also restore host antiviral responses, such as NF-κB signaling, that are suppressed by viral

proteins.[1][4]
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Caption: SRX3177 simultaneously inhibits PI3K, CDK4/6, and BRD4 pathways.

Experimental Protocols
Protocol 1: Preparation of 10 mM SRX3177 Stock
Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. It is critical to use

newly opened, anhydrous DMSO as hygroscopic DMSO can significantly reduce the solubility

of the compound.[1]

Materials:

SRX3177 powder (MW: 584.69 g/mol )

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

Calibrated analytical balance

Pipettes and sterile, filter-barrier pipette tips

Vortex mixer

Bath sonicator

Procedure:

Calculate Mass: Determine the mass of SRX3177 powder required. To prepare 1 mL of a 10

mM stock solution:

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Mass (mg) = 0.010 mol/L x 0.001 L x 584.69 g/mol = 5.847 mg

Weighing: Carefully weigh out approximately 5.85 mg of SRX3177 powder and place it into a

sterile microcentrifuge tube. Record the exact weight.
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Solubilization: Add the corresponding volume of anhydrous DMSO to the tube. For an exact

weight of 5.85 mg, add 1.0 mL of DMSO.

Dissolving: Vortex the tube vigorously for 1-2 minutes.

Sonication: Place the tube in a bath sonicator for 10-15 minutes to ensure complete

dissolution.[1] The solution should be clear.

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes

(e.g., 20 µL) in sterile microcentrifuge tubes. This prevents product inactivation from

repeated freeze-thaw cycles.[1]

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for

short-term storage (up to 1 month).[1]

Table 3: Quick Reference for 10 mM SRX3177 Stock Solution

Desired Volume Mass of SRX3177 Volume of DMSO

0.5 mL 2.92 mg 0.5 mL

1.0 mL 5.85 mg 1.0 mL

| 2.0 mL | 11.70 mg | 2.0 mL |

Stock Solution Preparation Working Solution Preparation

1. Weigh 5.85 mg
SRX3177 Powder

2. Add 1.0 mL
Anhydrous DMSO

3. Vortex & Sonicate
(10-15 min)

4. Aliquot into
Single-Use Tubes

5. Store at -80°C
(up to 6 months)

6. Thaw One Aliquot
of 10 mM Stock

For Experiment 7. Perform Serial Dilution
in Culture Medium

8. Add to Experiment
(e.g., cell culture)

Click to download full resolution via product page

Caption: Experimental workflow for SRX3177 solution preparation.

Protocol 2: Preparation of Working Concentrations
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Working solutions should be prepared fresh for each experiment by diluting the 10 mM stock

solution in the appropriate cell culture medium or assay buffer.

Procedure:

Thaw Stock: Remove one aliquot of the 10 mM SRX3177 stock solution from the -80°C

freezer and thaw it at room temperature.

Intermediate Dilution (Optional but Recommended): It is often practical to first make an

intermediate dilution (e.g., 100 µM) from the 10 mM stock.

To make 100 µL of a 100 µM solution: Mix 1 µL of 10 mM stock with 99 µL of culture

medium.

Final Dilution: Use the intermediate or stock solution to prepare the final working

concentration. The final concentration of DMSO in the culture should be kept low (typically ≤

0.1%) to avoid solvent-induced toxicity. Remember to include a vehicle control (medium with

the same final concentration of DMSO) in your experiments.

Example: Preparing 1 mL of a 1 µM Working Solution:

From 10 mM Stock: Add 0.1 µL of the 10 mM stock solution to 999.9 µL of culture medium.

From 100 µM Intermediate Stock: Add 10 µL of the 100 µM intermediate solution to 990 µL of

culture medium.

Recommended Working Concentrations
The optimal working concentration of SRX3177 depends on the cell type and the specific assay

being performed. Based on published data, the following concentration ranges can be used as

a starting point for experimentation.

Table 4: Recommended SRX3177 Working Concentrations for In Vitro Assays
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Application Cell Lines
Concentration
Range

Key Metric Reference

Anticancer

Activity

Mantle Cell
Lymphoma
(JeKo-1, Mino),
Neuroblastom
a (CHLA-255),
Hepatocellular
Carcinoma
(Huh7)

0.1 - 5 µM

Inhibition of
Rb and Akt
phosphorylati
on

[1][5]

JeKo-1 1 µM

Reduction of c-

Myc protein

stability

[1][4]

Various Cancer

Lines
Nanomolar range

IC₅₀ for

cytotoxicity
[1][2]

Antiviral Activity
Calu-3 (SARS-

CoV-2 infected)
0.05 - 20 µM

Inhibition of viral

replication
[1][4]

Calu-3 (SARS-

CoV-2 infected)
0.25 µM

IC₅₀ for viral

inhibition
[1][4]

| Cytotoxicity | Calu-3 | 4.57 µM | Half-maximal cytotoxic concentration (CC₅₀) |[1][4] |

Note: It is always recommended to perform a dose-response experiment to determine the

optimal concentration for your specific model system and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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